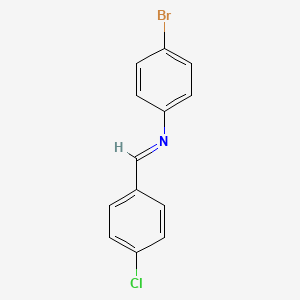
p-Chlorobenzylidene-(4-bromophenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorobenzylidene-(4-bromophenyl)-amine: is an organic compound with the molecular formula C13H9BrClN It is a derivative of benzylideneaniline, where the benzylidene group is substituted with a chlorine atom at the para position and the aniline group is substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorobenzylidene-(4-bromophenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 4-bromoaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: p-Chlorobenzylidene-(4-bromophenyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of p-chlorobenzylamine-(4-bromophenyl).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of p-chlorobenzylamine-(4-bromophenyl).
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
p-Chlorobenzylidene-(4-bromophenyl)-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Medicine: Research on this compound includes its potential use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a valuable compound for medicinal chemistry.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of p-Chlorobenzylidene-(4-bromophenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This interaction can result in the modulation of cellular processes and the exertion of biological effects.
Comparison with Similar Compounds
- p-Chlorobenzylidene-(4-fluorophenyl)-amine
- p-Chlorobenzylidene-(4-methylphenyl)-amine
- p-Chlorobenzylidene-(4-nitrophenyl)-amine
Comparison: p-Chlorobenzylidene-(4-bromophenyl)-amine is unique due to the presence of both chlorine and bromine substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents (e.g., fluorine, methyl, nitro), the bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions. This can result in distinct chemical and biological properties, making this compound a valuable compound for various research applications.
Properties
CAS No. |
15486-65-4 |
|---|---|
Molecular Formula |
C13H9BrClN |
Molecular Weight |
294.57 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H9BrClN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-9H |
InChI Key |
TXWQGAMPPNBAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















